N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide
Description
Overview of the 1,3,4-Oxadiazole Scaffold in Medicinal Chemistry
The 1,3,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, has emerged as a privileged scaffold in drug discovery. Its electron-deficient aromatic system enables diverse non-covalent interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions, which are critical for binding to enzymes and receptors. This structural versatility has led to its incorporation into compounds with anticancer, antimicrobial, anti-inflammatory, and antiviral activities. For instance, 1,3,4-oxadiazole derivatives have demonstrated inhibitory effects on peptide deformylase (a target in bacterial protein synthesis) and histone deacetylases (implicated in cancer progression). The scaffold’s metabolic stability and ability to mimic ester or amide functionalities further enhance its utility in rational drug design.
Historical Development of Benzamide-Substituted Oxadiazoles
The fusion of benzamide groups with 1,3,4-oxadiazoles marks a strategic advancement in medicinal chemistry. Early work focused on simple oxadiazole derivatives, but the introduction of benzamide substituents—a class known for modulating protein-protein interactions and enzyme active sites—added dimensionality to their pharmacological profiles. For example, benzamide-oxadiazole hybrids were first explored in the 2010s for their antibacterial properties, with derivatives showing potency against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The integration of methoxy groups into the benzamide moiety, as seen in N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide, further optimized solubility and target selectivity, enabling interactions with hydrophobic enzyme pockets.
Significance of this compound in Research
This compound exemplifies the synergy between rational design and functional group optimization. The 2,4-dimethylphenyl group at position 5 of the oxadiazole ring enhances steric bulk, potentially improving binding specificity, while the 3,4-dimethoxybenzamide moiety introduces electron-donating groups that stabilize interactions with aromatic residues in target proteins. Preliminary studies suggest its utility as a lead compound for antibacterial and anticancer agents, with molecular docking analyses indicating strong affinity for bacterial peptide deformylase and human kinase domains. Its structural complexity also makes it a candidate for studying structure-activity relationships (SAR) in heterocyclic hybrids.
Structural Classification Within Heterocyclic Pharmacophores
This compound belongs to the aromatic heterocyclic family, complying with Hückel’s rule for aromaticity due to its planar structure and conjugated π-electron system. The 1,3,4-oxadiazole core is isosteric with pyridine, allowing it to participate in similar biochemical interactions, while the benzamide group classifies it as a fused heterocyclic system. This dual functionality places it within a subclass of "hybrid pharmacophores," which are increasingly prioritized for multitarget drug discovery.
Research Objectives and Scholarly Significance
The primary objectives of research on this compound include:
- Elucidating its synthetic pathways and optimizing yields for scalable production.
- Profiling its bioactivity against Gram-positive bacteria, cancer cell lines, and inflammatory markers.
- Conducting SAR studies to correlate substituent effects (e.g., methoxy positioning, alkyl groups) with pharmacological potency.
- Exploring its mechanism of action through computational modeling and target validation assays.
These efforts aim to address critical gaps in treating multidrug-resistant infections and refractory cancers, underscoring the compound’s scholarly and therapeutic relevance.
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-11-5-7-14(12(2)9-11)18-21-22-19(26-18)20-17(23)13-6-8-15(24-3)16(10-13)25-4/h5-10H,1-4H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZAAZUIVXEZKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide typically involves the formation of the oxadiazole ring followed by the introduction of the dimethoxybenzamide moiety. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the benzamide or oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO4 and CrO3, typically used in acidic or basic media.
Reduction: NaBH4 and LiAlH4 are commonly used reducing agents, often in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under mild conditions with catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. The oxadiazole ring can interact with biological macromolecules, leading to the modulation of their activity. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide with structurally and functionally related compounds from the evidence. Key differences in substituents, physicochemical properties, and biological relevance are highlighted.
Structural Analogues with 1,3,4-Oxadiazole Cores
- Structure: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)propanamide
- Molecular Weight: 389 g/mol
- Melting Point: 134–178°C
- Key Features: Incorporates a thiazole-methyl group and a sulfanyl linker.
- Structure: 4–{[Benzyl(methyl)amino][(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde
- Physical State: Yellow oil (82–86% yield)
- Key Features: Features a benzyl(methyl)amino group and a benzaldehyde substituent.
- Structure: 4-(Diethylsulfamoyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Key Features: Replaces the 3,4-dimethoxybenzamide group with a sulfamoylbenzamide moiety.
Thiadiazole Derivatives ()
Compound (Acta Cryst. E64, o1637):
- Structure: 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate
- Key Features: Replaces the oxadiazole core with a thiadiazole ring.
Substituted Benzamide Derivatives ()
- Structure: 3,4-Dimethoxy-N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide
- Key Features: Shares the 3,4-dimethoxybenzamide group with the target compound but positions the oxadiazole-sulfanyl group on a phenyl ring. The sulfanyl group may confer antioxidant or metal-chelating properties absent in the target compound .
Comparative Physicochemical Properties
*Estimated based on structural analogs.
†Calculated from molecular formula C₁₉H₂₂N₄O₅S.
‡Calculated from molecular formula C₁₈H₁₇N₃O₄S.
Research Findings and Implications
- Structural Optimization: Thiadiazole analogs () suggest that heteroatom substitution (S vs. O) can fine-tune electronic properties for specific biological applications .
Biological Activity
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide is a synthetic organic compound belonging to the oxadiazole derivative class. This compound has gained attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an oxadiazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen atoms. Its molecular formula is , with a molecular weight of approximately 342.41 g/mol. The presence of the dimethoxybenzamide moiety enhances its lipophilicity and potential biological interactions.
Biological Activity
Recent studies have highlighted various biological activities associated with this compound:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation in vitro. It appears to induce apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains. The oxadiazole ring is known for enhancing the antimicrobial properties of compounds.
Summary of Biological Activities
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Cellular Pathways : The compound potentially interacts with cellular signaling pathways involved in cell survival and apoptosis.
- Enzyme Inhibition : It may inhibit specific enzymes that are crucial for cancer cell metabolism and proliferation.
- Receptor Binding : The structural features allow for binding to various receptors that mediate cellular responses.
Case Studies
Several case studies have documented the effects of this compound on different cancer cell lines:
- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.
- Effect on Bacterial Infections : Another study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, showing notable inhibition zones in disc diffusion assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
